molecular formula C8H8N2O4S B11880405 1-((3-Nitrophenyl)sulfonyl)aziridine

1-((3-Nitrophenyl)sulfonyl)aziridine

Cat. No.: B11880405
M. Wt: 228.23 g/mol
InChI Key: VCUCDKQRUFADOG-UHFFFAOYSA-N
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Description

1-((3-Nitrophenyl)sulfonyl)aziridine is a compound that features an aziridine ring substituted with a 3-nitrophenylsulfonyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis

Chemical Reactions Analysis

1-((3-Nitrophenyl)sulfonyl)aziridine undergoes various chemical reactions due to the high ring strain of the aziridine ring and the electron-withdrawing nature of the 3-nitrophenylsulfonyl group. Common reactions include:

Mechanism of Action

The mechanism of action of 1-((3-Nitrophenyl)sulfonyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can further react with various nucleophiles, resulting in the formation of diverse products . The electron-withdrawing nature of the 3-nitrophenylsulfonyl group enhances the reactivity of the aziridine ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1-((3-Nitrophenyl)sulfonyl)aziridine can be compared with other aziridine derivatives, such as:

The unique reactivity of this compound, due to the strong electron-withdrawing effect of the 3-nitrophenylsulfonyl group, makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

1-(3-nitrophenyl)sulfonylaziridine

InChI

InChI=1S/C8H8N2O4S/c11-10(12)7-2-1-3-8(6-7)15(13,14)9-4-5-9/h1-3,6H,4-5H2

InChI Key

VCUCDKQRUFADOG-UHFFFAOYSA-N

Canonical SMILES

C1CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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